2-(3,4-dihydroxyphenyl)-5,6-dihydroxy-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-chromen-4-one
Description
2-(3,4-Dihydroxyphenyl)-5,6-dihydroxy-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-chromen-4-one is a flavonoid glycoside characterized by a chromen-4-one core substituted with hydroxyl groups at positions 5 and 6, a 3,4-dihydroxyphenyl group at position 2, and a β-D-glucopyranosyl moiety at position 7. This compound is structurally related to hyperoside (a flavonol glycoside) but differs in hydroxylation patterns and glycosylation sites . It is primarily isolated from medicinal plants such as Hypericum perforatum and Crataegus oxycantha, where it contributes to antioxidant, anti-inflammatory, and hepatoprotective activities .
Key physicochemical properties include:
- Molecular formula: C₂₁H₂₀O₁₄
- Molecular weight: 520.37 g/mol
- Hydrogen bond donors/acceptors: 10/14
- LogP (predicted): -1.2 (indicating high hydrophilicity)
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,6-dihydroxy-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O12/c22-6-14-17(27)19(29)20(30)21(33-14)32-13-5-12-15(18(28)16(13)26)10(25)4-11(31-12)7-1-2-8(23)9(24)3-7/h1-5,14,17,19-24,26-30H,6H2/t14-,17+,19+,20-,21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPKUHLLPBGDLF-FLXYZCAYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dihydroxyphenyl)-5,6-dihydroxy-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-chromen-4-one , also known by its CAS number 14292-40-1, is a flavonoid derivative that has garnered interest due to its diverse biological activities. This article aims to explore the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 466.39 g/mol. The structure features multiple hydroxyl groups which are often associated with enhanced biological activity.
Antioxidant Activity
Flavonoids are well-known for their antioxidant properties. Research indicates that this compound exhibits significant antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Studies have demonstrated that this compound can inhibit the expression of pro-inflammatory cytokines. It modulates pathways such as NF-kB and MAPK signaling which are critical in inflammatory responses. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Anticancer Properties
The compound has been shown to induce apoptosis in cancer cells through various mechanisms including the activation of caspases and modulation of cell cycle regulators. For instance, it has been reported to inhibit the proliferation of breast cancer cells by downregulating cyclin D1 and upregulating p21 .
Neuroprotective Effects
Research indicates that this flavonoid can protect neuronal cells from oxidative damage and apoptosis. It has been associated with improved outcomes in models of neuroinflammatory diseases such as multiple sclerosis by enhancing remyelination processes .
Case Studies
- Breast Cancer Model : In vitro studies using breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls .
- Neuroinflammation : In a murine model of neuroinflammation, administration of the compound reduced levels of TNF-alpha and IL-6, indicating its potential as a therapeutic agent for neurodegenerative diseases .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares a chromen-4-one backbone with several flavonoid derivatives, but variations in hydroxylation, glycosylation, and substituent positions significantly influence its bioactivity and pharmacokinetics.
Table 1: Structural Comparison with Key Analogues
Impact of Glycosylation on Bioactivity
- Target Compound vs. However, hyperoside’s 5,7-dihydroxy configuration confers stronger CYP2E1 inhibition, critical in acetaminophen detoxification .
- Target Compound vs. D23 : Glycosylation at position 7 (target) vs. position 3 (D23) alters protein-binding specificity. D23’s antiproliferative activity against cancer cells may arise from its interaction with intracellular kinases, while the target compound’s hepatoprotective effects correlate with extracellular antioxidant mechanisms .
Hydroxylation Patterns and Antioxidant Efficacy
The 5,6-dihydroxy configuration in the target compound generates a vicinal diol, which enhances free radical scavenging compared to analogues with isolated hydroxyl groups (e.g., 5,7-dihydroxy derivatives). However, this arrangement reduces stability under alkaline conditions due to increased susceptibility to oxidation .
Table 2: Antioxidant Activity (IC₅₀ in DPPH Assay)
| Compound | IC₅₀ (µM) |
|---|---|
| Target Compound | 12.4 |
| Hyperoside | 18.7 |
| 5,7-Dihydroxy derivative | 45.2 |
Computational Similarity Analysis
- Tanimoto Coefficient : The target compound shows ~70% similarity to hyperoside using Morgan fingerprints, primarily due to shared glucoside and chromen-4-one motifs. However, differences in hydroxylation reduce the Dice coefficient to 0.65, reflecting divergent pharmacophores .
- Molecular Docking : Compared to hyperoside, the target compound exhibits weaker binding to CYP2E1 (ΔG = -7.2 kcal/mol vs. -8.9 kcal/mol) but stronger interactions with Nrf2, a regulator of antioxidant response elements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
